molecular formula C10H10Cl2N2OS B13797880 2-Oxazoline, 2-amino-5-((3,4-dichlorophenyl)thiomethyl)- CAS No. 50510-12-8

2-Oxazoline, 2-amino-5-((3,4-dichlorophenyl)thiomethyl)-

Cat. No.: B13797880
CAS No.: 50510-12-8
M. Wt: 277.17 g/mol
InChI Key: KOKSXPBEMRYMNU-UHFFFAOYSA-N
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Description

2-Amino-5-((3,4-dichlorophenyl)thiomethyl)-2-oxazoline is a heterocyclic compound featuring a 2-oxazoline core substituted with an amino group at position 2 and a thiomethyl-linked 3,4-dichlorophenyl moiety at position 3. This structure combines electron-withdrawing chlorine atoms with a sulfur-containing alkyl chain, which may enhance lipophilicity and influence pharmacological interactions.

Properties

CAS No.

50510-12-8

Molecular Formula

C10H10Cl2N2OS

Molecular Weight

277.17 g/mol

IUPAC Name

5-[(3,4-dichlorophenyl)sulfanylmethyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C10H10Cl2N2OS/c11-8-2-1-7(3-9(8)12)16-5-6-4-14-10(13)15-6/h1-3,6H,4-5H2,(H2,13,14)

InChI Key

KOKSXPBEMRYMNU-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=N1)N)CSC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Thiomethyl-Substituted Aromatic Intermediate

A key step is the synthesis of the 3,4-dichlorophenyl-thiomethyl intermediate, which can be obtained via nucleophilic substitution reactions of chloromethyl-substituted aromatic ketones or nitriles with thiol-containing compounds.

  • For example, 3-chloromethylbenzoyl chloride reacted with 2-methylthiophene in dichloromethane (DCM) in the presence of aluminum chloride (AlCl3) yields a ketone intermediate. This intermediate can then undergo nucleophilic substitution with thiol derivatives to attach the thiomethyl group.

  • Alternatively, 4-mercaptobenzonitrile reacted with appropriate alkyl halides in N,N-dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base forms the thioether intermediate.

Formation of the Oxazoline Ring

The oxazoline ring is typically formed by cyclization of nitrile or acyl chloride intermediates with ethanolamine derivatives under acidic catalysis.

  • For instance, the nitrile intermediate is reacted with ethanolamine in anhydrous chlorobenzene in the presence of anhydrous zinc chloride (ZnCl2) as a Lewis acid catalyst to yield the oxazoline ring.

  • In other cases, the reaction of acyl chlorides with ethanolamine and a sulfonic acid catalyst (such as Si-propylsulfonic acid) in organic solvents followed by chromatographic purification affords the oxazoline derivatives.

Introduction of the Amino Group at the 2-Position

The amino substituent at the 2-position of the oxazoline ring can be introduced by:

  • Using amino-substituted ethanolamine derivatives in the cyclization step.
  • Electrophilic substitution reactions on the oxazoline ring with amino-containing reagents.
  • Alternatively, reduction of nitrile precursors followed by cyclization with ethanolamine can yield 2-amino-substituted oxazolines.

Representative Synthetic Scheme (Summary Table)

Step Reactants & Conditions Product Yield / Notes
1 3-chloromethylbenzoyl chloride + 2-methylthiophene, DCM, AlCl3 Ketone intermediate High yield reported
2 Ketone intermediate + 4-mercaptobenzonitrile, DMF, K2CO3 Thioether intermediate Efficient nucleophilic substitution
3 Thioether intermediate + ethanolamine, Si-propylsulfonic acid catalyst Oxazoline ring formation Chromatographic purification needed
4 Nitrile reduction (Pd/C, H2) + ethanolamine 2-Amino-oxazoline derivative Saturated compound formation

Alternative Synthetic Approaches

  • Heck reactions have been employed to synthesize key intermediates such as bromo-substituted benzonitriles, which are then converted to acyl chlorides and further reacted with thiophene derivatives to build the oxazoline framework.

  • Oxidation of thioether intermediates to sulfonyl or sulfinyl nitriles followed by reaction with ethanolamine can yield various oxazoline derivatives with different sulfur oxidation states.

Experimental Conditions and Purification

  • Reactions are commonly carried out in anhydrous organic solvents such as dichloromethane (DCM), chlorobenzene, or dimethylformamide (DMF).

  • Lewis acids like ZnCl2 or Brønsted acids such as Si-propylsulfonic acid catalyze the cyclization steps.

  • Bases such as potassium carbonate (K2CO3) and sodium iodide (NaI) are used to promote nucleophilic substitution.

  • Purification is typically performed by chromatographic methods to isolate the pure oxazoline derivatives.

Summary of Key Research Findings

  • The preparation of 2-Oxazoline, 2-amino-5-((3,4-dichlorophenyl)thiomethyl)- involves multi-step synthesis starting from halogenated aromatic precursors and thiol reagents.

  • The oxazoline ring formation is efficiently achieved by reaction with ethanolamine derivatives under acidic catalysis.

  • Variations in the oxidation state of sulfur and substitution patterns on the aromatic ring allow for a diverse set of oxazoline derivatives with potential biological activities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(3,4-dichlorophenyl)thiomethyl]-2-oxazoline can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxazoline ring or the dichlorophenyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified oxazoline derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

2-Amino-5-[(3,4-dichlorophenyl)thiomethyl]-2-oxazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-[(3,4-dichlorophenyl)thiomethyl]-2-oxazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Core Heterocycle Variations

a. 2-Oxazoline Derivatives

  • 2-Amino-5-(3,4-dichlorophenoxymethyl)-2-oxazoline (): Structural Difference: Replaces the thiomethyl group with a phenoxymethyl (-OCH₂-) linkage. Biological Activity: Exhibits central nervous system (CNS) stimulation and anorexigenic effects. The oxygen atom in phenoxymethyl may reduce thiol-mediated interactions but improve metabolic stability compared to sulfur-containing analogs .

b. Oxadiazole Derivatives

  • 2-(3',5'-Dichloro-benzo[b]thiophen-2'-yl)-5-aryl-1,3,4-oxadiazoles (): Structural Difference: Oxadiazole core with a dichloro-benzo[b]thiophene substituent. Relevance: The sulfur in the benzothiophene ring may enhance π-π stacking interactions, similar to the thiomethyl group in the target compound.

c. Thiadiazole Derivatives

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (): Structural Difference: Thiadiazole core with a chlorophenyl group. Chlorophenyl substituents enhance lipophilicity, aiding membrane permeability .
Substituent Variations

a. Thiomethyl vs. Phenoxymethyl

  • Thiomethyl Group : Likely increases lipophilicity and susceptibility to oxidation, which may influence bioavailability and reactive oxygen species (ROS)-mediated mechanisms. Observed in ’s thiomethyl derivatives with antiviral applications .
  • Phenoxymethyl Group: Offers higher metabolic stability due to ether linkages but may reduce thiol-specific interactions, as seen in CNS-targeted oxazolines .

b. Dichlorophenyl vs. Other Aromatic Substituents

  • This contrasts with 4-nitrophenyl (), where the nitro group introduces stronger electron-withdrawing effects but may reduce metabolic stability .
  • Methoxy or Methyl Substituents (): Electron-donating groups decrease lipophilicity and may shift activity toward anti-inflammatory or antioxidant pathways .

Biological Activity

2-Oxazoline, 2-amino-5-((3,4-dichlorophenyl)thiomethyl)-, identified by its CAS number 50510-12-8, is a heterocyclic compound notable for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Oxazoline, 2-amino-5-((3,4-dichlorophenyl)thiomethyl)- is C10H10Cl2N2OS, indicating the presence of two chlorine atoms along with nitrogen, sulfur, and oxygen. The compound's structure contributes to its unique biological activity profile.

PropertyValue
Molecular Weight277.17 g/mol
Density1.55 g/cm³
Boiling Point415.3 °C
Flash Point204.9 °C
LogP2.9349

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes the reaction of 3,4-dichlorobenzyl chloride with thiourea to form the desired thiomethyl group attached to the oxazoline ring. This reaction can be optimized through controlled heating and solvent selection to enhance yield and purity.

Biological Activity

Research indicates that 2-Oxazoline derivatives exhibit diverse biological activities, particularly in the realms of anti-inflammatory and analgesic properties. The specific compound has shown potential in inhibiting biological pathways associated with inflammation and pain perception.

Anti-inflammatory Activity

Studies have suggested that the compound may interact with various biological targets involved in inflammatory pathways. Such interactions are crucial for understanding its pharmacodynamics and pharmacokinetics. For instance, it has been noted that compounds with similar structures often exhibit varying degrees of anti-inflammatory effects depending on their functional groups.

Analgesic Properties

The analgesic activity of related oxazoline compounds has been documented in various studies. For example, a similar compound, 2-amino-5-tert-butyl-2-oxazoline (ATBO), demonstrated peripheral antinociceptive effects through both spinal and supraspinal mechanisms without impairing motor coordination . This suggests that 2-amino-5-((3,4-dichlorophenyl)thiomethyl)-2-oxazoline may share similar mechanisms of action.

Case Studies and Research Findings

Several studies have evaluated the biological activity of oxazoline derivatives:

  • Analgesic Studies : Research on related oxazolines has documented their efficacy in reducing pain responses in animal models without significant side effects .
  • Toxicological Assessments : Toxicity studies indicate an LD50 (lethal dose for 50% mortality) of approximately 562 mg/kg when administered orally to rodents . This data is crucial for assessing safety profiles in potential therapeutic applications.
  • Comparative Analysis : A comparative study highlighted structural similarities with other oxazoline derivatives that also exhibit analgesic properties. The presence of a dichlorophenyl group enhances lipophilicity, which may contribute to specific biological activities compared to other derivatives.

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